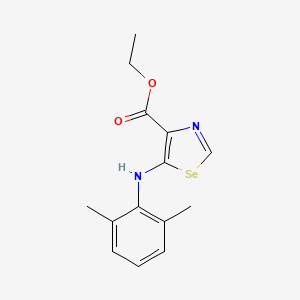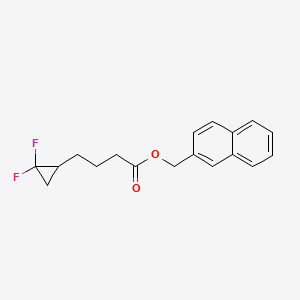
(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is a chemical compound that features a naphthalene ring attached to a butanoate ester, which is further substituted with a difluorocyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate typically involves the esterification of 4-(2,2-difluorocyclopropyl)butanoic acid with (Naphthalen-2-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, under reflux conditions to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It is also explored for its potential in agrochemical formulations.
Mécanisme D'action
The mechanism by which (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorocyclopropyl group can enhance binding affinity and selectivity towards molecular targets, while the naphthalene moiety can facilitate interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but differs in its functional groups and overall structure.
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Although structurally different, this compound is used in similar synthetic applications.
Uniqueness: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
143952-23-2 |
|---|---|
Formule moléculaire |
C18H18F2O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
naphthalen-2-ylmethyl 4-(2,2-difluorocyclopropyl)butanoate |
InChI |
InChI=1S/C18H18F2O2/c19-18(20)11-16(18)6-3-7-17(21)22-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-2,4-5,8-10,16H,3,6-7,11-12H2 |
Clé InChI |
CAAUPYIRQNUGKK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)CCCC(=O)OCC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


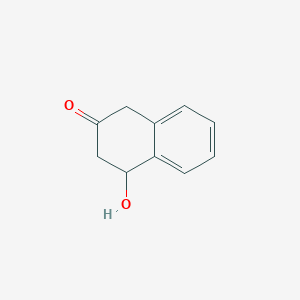

![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
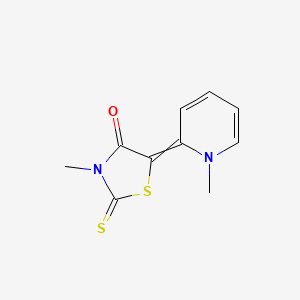


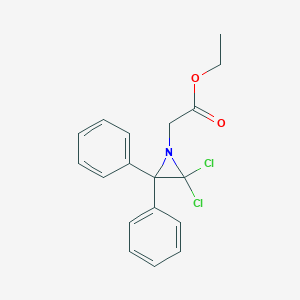
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)

